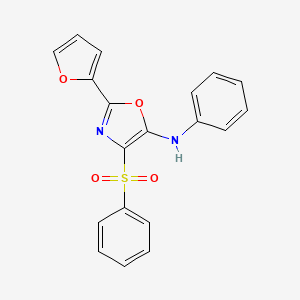![molecular formula C17H12F4N2O4S B2447439 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide CAS No. 899996-81-7](/img/structure/B2447439.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound known for its intricate molecular structure and diverse range of applications. This compound combines the unique properties of benzo[d]isothiazol, fluorophenyl, and propanamide groups, each contributing distinct characteristics to its overall functionality. The presence of fluorine atoms, both in the phenyl ring and as trifluoromethyl groups, endows the compound with significant stability and reactivity, making it useful in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide generally involves multiple steps, including the formation of intermediate compounds. Typically, the synthesis starts with the preparation of benzo[d]isothiazol derivatives, followed by the introduction of fluorophenyl and propanamide groups. Standard reaction conditions often include the use of strong bases, selective fluorination agents, and careful temperature control to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization, chromatography, or distillation. The choice of solvents and catalysts plays a crucial role in optimizing the reaction efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form more reactive intermediates or degradation products.
Reduction: : Under reductive conditions, certain functional groups within the compound can be selectively reduced, altering its properties.
Substitution: : Fluorine atoms in the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reactants and conditions used. For instance, oxidation may yield more polar compounds, while substitution reactions may result in new derivatives with altered electronic properties.
科学的研究の応用
In Chemistry
In the field of chemistry, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of fluorinated compounds.
In Biology
In biological research, the compound serves as a probe or inhibitor in enzymatic studies. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.
In Medicine
Medically, the compound is explored for its potential therapeutic properties. Its interactions with biological molecules make it a candidate for drug development, particularly in areas requiring precise molecular targeting.
In Industry
Industrially, this compound finds applications in materials science, particularly in the development of fluorinated polymers and coatings. Its stability and reactivity are advantageous in creating materials with enhanced properties such as chemical resistance and thermal stability.
作用機序
The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide exerts its effects is often related to its ability to interact with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. This binding can influence various pathways, leading to changes in cellular functions or signaling processes.
類似化合物との比較
When compared with other compounds in the same class, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide stands out due to the presence of both fluorine atoms and a benzo[d]isothiazol moiety. Similar compounds may include derivatives with substitutions at different positions, leading to variations in properties and applications. Some comparable compounds are:
2-(benzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-phenyl)propanamide
2-(1,1-dioxido-benzo[d]isothiazol-3(3H)-yl)-N-(3-trifluoromethylphenyl)propanamide
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(benzo[d]isothiazol-3-yl)propanamide
Each of these compounds shares structural similarities but exhibits unique properties due to the differences in substitution patterns and functional groups.
There you have it: a comprehensive look into the world of this compound. Hope it was enlightening!
特性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O4S/c1-9(23-16(25)11-4-2-3-5-14(11)28(23,26)27)15(24)22-10-6-7-13(18)12(8-10)17(19,20)21/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQBDBJYJLVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide](/img/structure/B2447365.png)
![1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B2447366.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2447367.png)
![3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2447369.png)


![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2447376.png)


